Cas no 2137069-48-6 (Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis-)

Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- Chemical and Physical Properties
Names and Identifiers
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- Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis-
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- Inchi: 1S/C8H17NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;
- InChI Key: SQFIQDIAYQRZHX-KVZVIFLMSA-N
- SMILES: C([C@H]1CC[C@@H](N)CC1)CO.Cl
Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705856-1.0g |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P02AG1T-5g |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 5g |
$5286.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-500mg |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 500mg |
$1466.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-10g |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 10g |
$7807.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-100mg |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 100mg |
$686.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-1g |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 1g |
$1864.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-250mg |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 250mg |
$953.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-50mg |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 50mg |
$480.00 | 2023-12-19 | |
1PlusChem | 1P02AG1T-2.5g |
2-[(1s,4s)-4-aminocyclohexyl]ethan-1-ol hydrochloride, cis |
2137069-48-6 | 95% | 2.5g |
$3592.00 | 2023-12-19 |
Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis-
Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis-: A Comprehensive Overview of Its Applications and Recent Research Developments
The compound with the CAS number 2137069-48-6, identified as Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis-, has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its unique structural properties and versatile reactivity. This compound, a derivative of cyclohexanone, features an amino group at the 4-position and is presented in its hydrochloride salt form, enhancing its solubility and stability. The cis-configuration of the molecule contributes to its distinct stereochemical characteristics, which play a crucial role in its biological activity and synthetic utility.
In recent years, the exploration of novel amino alcohols has been a focal point in medicinal chemistry, particularly for the development of pharmacologically active agents. The Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- compound has been investigated for its potential applications in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The presence of both an amino group and a hydroxyl group provides multiple sites for functionalization, enabling the construction of complex molecular architectures. This flexibility has made it a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. The cis-configuration imparts specific steric interactions that can influence binding affinity and selectivity when used in drug design. For instance, researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The hydrochloride salt form ensures that the compound remains stable under various conditions, making it suitable for both laboratory-scale reactions and large-scale pharmaceutical production.
Recent studies have also highlighted the compound's utility in material science applications. The ability to incorporate functional groups into polymers and coatings has led to the development of advanced materials with tailored properties. For example, polymers functionalized with Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- have demonstrated enhanced biodegradability and mechanical strength, making them promising candidates for sustainable industrial applications. These findings underscore the broad potential of this compound beyond traditional pharmaceuticals.
The synthesis of Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- involves multi-step organic transformations that require precise control over reaction conditions. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes. For instance, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These advancements not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles.
The biological activity of this compound has been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed that the cis-configuration interacts favorably with certain biological targets, suggesting potential therapeutic benefits. Additionally, in vitro assays have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes implicated in metabolic disorders. These findings open new avenues for drug discovery and development.
In conclusion, Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), cis- represents a versatile and valuable compound with significant implications in pharmaceutical chemistry and material science. Its unique structural features and reactivity make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, so too will its applications across multiple scientific disciplines. The ongoing exploration of this compound promises to yield novel insights and innovations that will benefit both academia and industry.
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